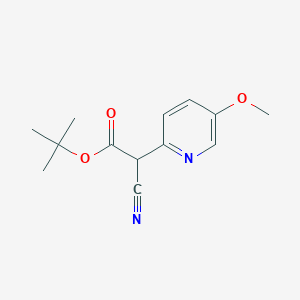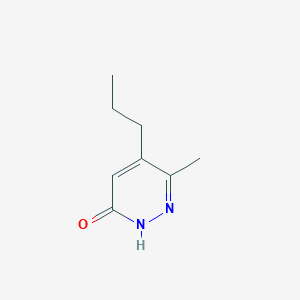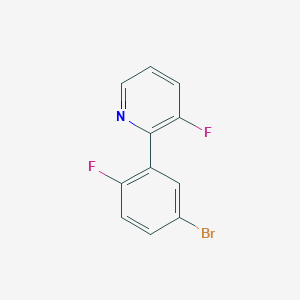![molecular formula C15H25N3O B8715474 2-methoxy-4-[4-(2-methylpropyl)piperazin-1-yl]aniline](/img/structure/B8715474.png)
2-methoxy-4-[4-(2-methylpropyl)piperazin-1-yl]aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-methoxy-4-[4-(2-methylpropyl)piperazin-1-yl]aniline is an organic compound that belongs to the class of aniline derivatives This compound is characterized by the presence of a methyloxy group and a piperazinyl group substituted with a 2-methylpropyl chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-4-[4-(2-methylpropyl)piperazin-1-yl]aniline typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Nitration: The starting material, aniline, undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amino group.
Alkylation: The amino group is alkylated with 2-methylpropyl bromide to introduce the 2-methylpropyl chain.
Methoxylation: Finally, the compound is methoxylated to introduce the methyloxy group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of catalysts and controlled environments to ensure consistency and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
2-methoxy-4-[4-(2-methylpropyl)piperazin-1-yl]aniline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced with others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and alkyl halides are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce various amine derivatives.
Applications De Recherche Scientifique
2-methoxy-4-[4-(2-methylpropyl)piperazin-1-yl]aniline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-methoxy-4-[4-(2-methylpropyl)piperazin-1-yl]aniline involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(2-Methoxy-2-oxoethyl)-2-methylpyridinium chloride
- 2-(3-Methyl-benzo[1,4]dioxin-2-yl)-pyridine
- 1-(2-(2,4-Dichlorophenyl)-2-oxoethyl)-4-methylpyridinium chloride
Uniqueness
2-methoxy-4-[4-(2-methylpropyl)piperazin-1-yl]aniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a methyloxy group and a piperazinyl group with a 2-methylpropyl chain sets it apart from other similar compounds, making it valuable for specialized applications in research and industry.
Propriétés
Formule moléculaire |
C15H25N3O |
|---|---|
Poids moléculaire |
263.38 g/mol |
Nom IUPAC |
2-methoxy-4-[4-(2-methylpropyl)piperazin-1-yl]aniline |
InChI |
InChI=1S/C15H25N3O/c1-12(2)11-17-6-8-18(9-7-17)13-4-5-14(16)15(10-13)19-3/h4-5,10,12H,6-9,11,16H2,1-3H3 |
Clé InChI |
IMTJONOQSZBIQC-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CN1CCN(CC1)C2=CC(=C(C=C2)N)OC |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














